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Compound of Interest

Compound Name: AN5777

Cat. No.: B1191321

Disclaimer: No publicly available information was found for an investigational agent designated
"ANS5777." This document provides a comprehensive technical guide on Daprodustat, a well-
documented investigational agent for anemia, as a representative example of a novel
therapeutic in this class.

Executive Summary

Daprodustat (formerly GSK1278863) is an orally administered small-molecule inhibitor of
hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes. By inhibiting these enzymes,
daprodustat mimics the physiological effects of hypoxia, leading to the stabilization and
accumulation of HIF transcription factors. This results in a coordinated erythropoietic response,
including the endogenous production of erythropoietin (EPO) and improved iron metabolism,
thereby addressing anemia, particularly in the context of chronic kidney disease (CKD). Clinical
development has been extensive, with the comprehensive Phase Ill ASCEND program
evaluating its efficacy and safety in both non-dialysis and dialysis-dependent CKD patients.

Core Mechanism of Action

Daprodustat is a potent, reversible inhibitor of three HIF-prolyl hydroxylase isoforms: PHD1,
PHD2, and PHD3, with an IC50 in the low nanomolar range.[1] Under normoxic conditions,
these PHD enzymes hydroxylate specific proline residues on the alpha subunit of HIF (HIF-a).
This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase
complex, which targets HIF-a for proteasomal degradation.[2][3][4]
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By inhibiting the PHD enzymes, daprodustat prevents HIF-a hydroxylation, leading to its
stabilization and accumulation even in the presence of normal oxygen levels.[3] The stabilized
HIF-a then translocates to the nucleus and dimerizes with the constitutively expressed HIF-3
subunit. This HIFa/f3 heterodimer binds to hypoxia-response elements (HRES) in the promoter
regions of target genes, upregulating their transcription.

Key target genes involved in the correction of anemia include:

o Erythropoietin (EPO): Leading to increased production of endogenous EPO, which
stimulates erythropoiesis in the bone marrow.

e Genes involved in iron metabolism: Daprodustat has been shown to increase serum
transferrin and total iron-binding capacity (TIBC) while decreasing serum hepcidin and
ferritin. This leads to improved iron availability for incorporation into hemoglobin.

This mechanism contrasts with traditional anemia treatments like recombinant human
erythropoietin (rHUEPO), which provide supraphysiological levels of a single hormone.
Daprodustat aims to induce a more physiological and coordinated erythropoietic response.

Signaling Pathway Diagram
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Caption: The HIF-a signaling pathway under normoxia and in the presence of Daprodustat.

Preclinical Data

In preclinical studies, daprodustat (GSK1278863) demonstrated potent inhibition of PHD
enzymes 1-3, leading to the stabilization of HIF-a in various cell lines and subsequent
production of EPO.
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These studies confirmed the mechanism of action and supported the progression of

daprodustat into clinical development, demonstrating an acceptable nonclinical toxicity profile.

Clinical Development Program: ASCEND

The efficacy and safety of daprodustat were evaluated in the comprehensive Phase Ili

ASCEND (Anemia Studies in CKD: Erythropoiesis via a Novel PHI Daprodustat) program,

which enrolled over 8,000 patients. The program included five pivotal studies to assess

daprodustat across the full spectrum of CKD.

Key Phase Il Trials
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Clinical Efficacy and Safety Data

The ASCEND program demonstrated that daprodustat met its primary efficacy endpoints in

each of the five trials, showing an improvement in hemoglobin levels in untreated patients and

maintaining hemoglobin levels in patients switching from an ESA.

ASCEND-ND (Non-Dialysis)
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» Efficacy: Daprodustat was non-inferior to darbepoetin alfa in improving and/or maintaining
hemoglobin levels within the target range (10-11.5 g/dL).

o Safety (MACE): Daprodustat was non-inferior to darbepoetin alfa. The hazard ratio for the
time to the first occurrence of MACE was 1.03 (95% ClI, 0.89 to 1.19), meeting the pre-
defined non-inferiority margin of 1.25.

ASCEND-D (Dialysis)

» Efficacy: Daprodustat was non-inferior to conventional ESAs in maintaining hemoglobin
levels within the target range (10-11.5 g/dL).

o In a subgroup analysis of peritoneal dialysis patients, the mean change in hemoglobin was
0.38 g/dL for daprodustat versus 0.23 g/dL for darbepoetin alfa (adjusted mean difference
0.15, 95% Cl, -0.04 to 0.34).

o Safety (MACE): Daprodustat was non-inferior to ESA control. The hazard ratio for the time to
the first occurrence of MACE was 0.93 (95% CI, 0.81 to 1.07), meeting the pre-defined non-
inferiority margin of 1.25.

Commonly Reported Adverse Events Across the ASCEND program, the most commonly
reported adverse events in patients receiving daprodustat included hypertension, diarrhea,
dialysis hypotension, peripheral edema, and urinary tract infection. The incidence of treatment-
emergent adverse events was generally similar between daprodustat and control groups.

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary. However, the methodologies for
the key clinical trials can be summarized based on their design.

ASCEND-ND and ASCEND-D Trial Protocol Outline

The following diagram illustrates the general workflow for the pivotal Phase IlI trials.
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Screening & Enrollment

Inclusion Criteria Met:
- CKD Stage 3-5 (ND) or on Dialysis (D)
- Anemia (Hb 8-10 g/dL if ESA-naive)
- Anemia (Hb 8-12 g/dL if on ESA)
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Caption: Generalized workflow for the ASCEND-ND and ASCEND-D clinical trials.
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Methodological Summary:

Patient Population: Adult patients with anemia associated with CKD were enrolled. The
ASCEND-ND trial focused on patients not on dialysis (Stages 3-5), while ASCEND-D
enrolled patients on dialysis.

Study Design: Both were Phase 3, randomized, open-label, active-controlled, parallel-group
studies with blinded endpoint assessment.

Randomization: Patients were randomized on a 1:1 basis to receive either oral daprodustat
or a conventional ESA (darbepoetin alfa in ASCEND-ND).

Dosing and Titration: Daprodustat was administered orally once daily. Doses for both
daprodustat and the active comparator were adjusted throughout the trial to achieve and
maintain hemoglobin levels within a prespecified target range (typically 10-11.5 g/dL).

Primary Efficacy Endpoint: The co-primary efficacy endpoint was the mean change in
hemoglobin from baseline to a defined evaluation period (e.g., average over Weeks 28-52).

Primary Safety Endpoint: The co-primary safety endpoint was the time to the first occurrence
of an adjudicated major adverse cardiovascular event (MACE), defined as all-cause
mortality, non-fatal myocardial infarction, or non-fatal stroke.

Iron Management: A uniform iron management protocol was instituted across both treatment
arms in the studies to ensure iron sufficiency.

Conclusion

Daprodustat represents a novel oral therapeutic option for the treatment of anemia in patients
with chronic kidney disease. Its mechanism as a HIF-PH inhibitor offers a more physiological
approach to stimulating erythropoiesis compared to traditional ESA therapy. The extensive
ASCEND Phase Il program has demonstrated its non-inferiority to ESAs in terms of both
efficacy in managing hemoglobin levels and cardiovascular safety in both non-dialysis and
dialysis-dependent populations. This positions daprodustat as a significant development in the
management of renal anemia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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